molecular formula C18H15BrO3 B3653929 7-[(2-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE

7-[(2-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B3653929
M. Wt: 359.2 g/mol
InChI Key: BAYSXVRUIPXALP-UHFFFAOYSA-N
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Description

7-[(2-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE: is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a bromophenyl group attached to a methoxy group, along with two methyl groups on the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol, 3,4-dimethylcoumarin, and methanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 2-bromophenol is first reacted with methanol to form 2-bromophenyl methoxy. This intermediate is then reacted with 3,4-dimethylcoumarin under reflux conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Antimicrobial Activity: Some derivatives of chromen-2-ones exhibit antimicrobial properties, making them useful in the development of new antibiotics.

Medicine:

    Anti-inflammatory Agents: The compound and its derivatives have shown potential as anti-inflammatory agents, useful in the treatment of inflammatory diseases.

Industry:

    Dye and Pigment Production: Chromen-2-ones are used in the production of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of 7-[(2-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

    2-[(4-BROMOPHENYL)METHOXY]BENZOIC ACID: This compound shares a similar bromophenyl methoxy group but differs in the core structure.

    4-BROMO-N-[(2-BROMOPHENYL)METHYL]-3-METHOXYBENZAMIDE: Another compound with a bromophenyl methoxy group, but with a benzamide core.

Uniqueness:

    Structural Features: The presence of both bromophenyl and chromen-2-one moieties in 7-[(2-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE makes it unique compared to other similar compounds.

    Biological Activity: The combination of these structural features may contribute to its distinct biological activities, such as anti-inflammatory and antimicrobial properties.

Properties

IUPAC Name

7-[(2-bromophenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3/c1-11-12(2)18(20)22-17-9-14(7-8-15(11)17)21-10-13-5-3-4-6-16(13)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYSXVRUIPXALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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